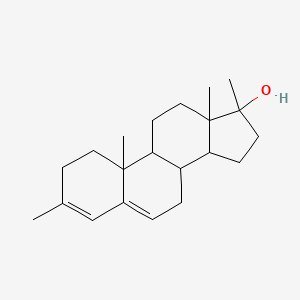
3,17-Dimethylandrosta-3,5-dien-17-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,17-Dimethylandrosta-3,5-dien-17-ol is a synthetic steroidal compound It is part of the androstane family, characterized by its specific molecular structure which includes multiple rings and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,17-Dimethylandrosta-3,5-dien-17-ol typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to the steroid backbone.
Cyclization: Formation of the characteristic ring structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,17-Dimethylandrosta-3,5-dien-17-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3,17-Dimethylandrosta-3,5-dien-17-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mecanismo De Acción
The mechanism of action of 3,17-Dimethylandrosta-3,5-dien-17-ol involves its interaction with specific molecular targets, such as hormone receptors. It can bind to androgen or estrogen receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Androstenedione: An endogenous weak androgen steroid hormone.
3-Methyl-19-methyleneandrosta-3,5-dien-17β-ol: A synthetic steroidal estrogen and selective agonist of the ERβ.
3-Ethoxyandrosta-3,5-dien-17beta-ol propanoate: A steroid ester with similar structural features.
Uniqueness
3,17-Dimethylandrosta-3,5-dien-17-ol is unique due to its specific methylation pattern and hydroxyl group placement, which confer distinct chemical and biological properties. Its ability to selectively interact with hormone receptors makes it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
60397-49-1 |
|---|---|
Fórmula molecular |
C21H32O |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
3,10,13,17-tetramethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H32O/c1-14-7-10-19(2)15(13-14)5-6-16-17(19)8-11-20(3)18(16)9-12-21(20,4)22/h5,13,16-18,22H,6-12H2,1-4H3 |
Clave InChI |
LUFNYAAJWNEPOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CCC3C(C2(CC1)C)CCC4(C3CCC4(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618706.png)
![4-{2-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14618709.png)
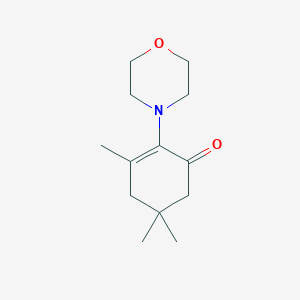
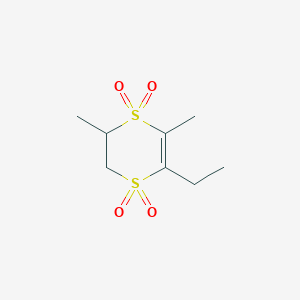
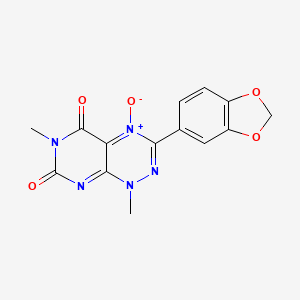
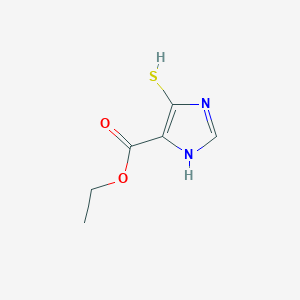
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N-phenyl-](/img/structure/B14618724.png)
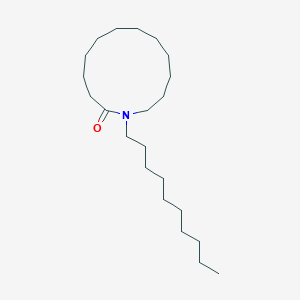
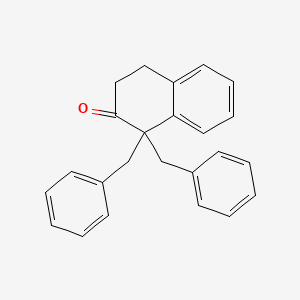
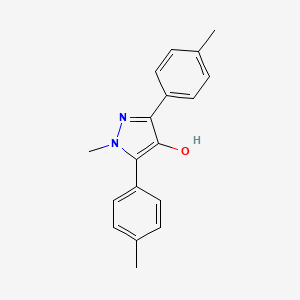

methylidene}-1-methylimidazolidine](/img/structure/B14618758.png)
![2-[(2Z)-2-{[2-(3,4-Diethoxyphenyl)-2-methoxyethyl]imino}pyrrolidin-1-yl]ethan-1-ol](/img/structure/B14618765.png)

